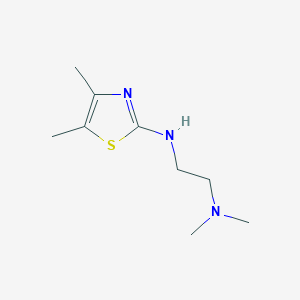









|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:8][C:9](=O)[CH3:10])[S:5][C:6]=1[CH3:7].[H-].[Na+].Cl.[CH3:15][N:16](CCCl)[CH3:17]>CN(C)C=O>[CH3:15][N:16]([CH3:17])[CH2:10][CH2:9][NH:8][C:4]1[S:5][C:6]([CH3:7])=[C:2]([CH3:1])[N:3]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
0.176 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=C(SC1C)NC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.191 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C)CCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 60°-70° C. for 1/2 hour, 90° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve 30.0 g
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
TEMPERATURE
|
|
Details
|
of 6 N hydrochloric acid and refluxed for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with hexane
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
the organic layer washed with saturated sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled
|
|
Type
|
CUSTOM
|
|
Details
|
the fraction boiling at 110°-113° C./0.7 mm. of Hg, collected (29.2 g.)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCNC=1SC(=C(N1)C)C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |